molecular formula C10H9Cl2N3 B1361954 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 76606-68-3

1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B1361954
CAS RN: 76606-68-3
M. Wt: 242.1 g/mol
InChI Key: GZPXDQVNWLLCBG-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine, also known as DCPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a herbicide. DCPA is a pyrazole-based compound that has been found to be effective in controlling a wide range of weeds, making it a promising alternative to traditional herbicides.

Scientific Research Applications

Synthesis of Pyrazolo[1,5-a] Pyrimidines

1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine has been utilized in the synthesis of 6-arylsubstituted pyrazolo[1,5-a] pyrimidines, showcasing significant biological activities in medicinal chemistry. The process involves acetylation and condensation reactions leading to the formation of these derivatives, which are characterized by IR and 1HNMR (Xu Li-feng, 2011).

Development of 1-arylpyrazolo[3,4-d]Pyrimidines with Amide Moiety

Research indicates the compound's role in the creation of 1-arylpyrazolo[3,4-d]pyrimidine derivatives containing an amide moiety. The synthesis process involves condensation with different acids and subsequent cyclization. The molecular structure of these compounds was also determined through single crystal X-ray diffraction (Ju Liu et al., 2016).

Role in Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The compound has been used in a one-pot four-component reaction to produce fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives. This method offers a new approach to synthesizing these derivatives under mild conditions with good yields (A. Shaabani et al., 2009).

Formation of Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles

Another interesting application is in the reaction with Appel salt, resulting in the formation of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines and pyrazolo[3,4-c]isothiazoles, with varying product ratios influenced by the reaction medium's pH. This research also includes the thermolysis process leading to 1H-pyrazolo[3,4-d]thiazole-5-carbonitriles (Maria Koyioni et al., 2014).

Efficient Synthesis of N-fused Heterocycles

The compound has been pivotal in an efficient synthesis process of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, through condensation with activated carbonyl groups. This method is useful for creating new N-fused heterocycle products with good yields (Aseyeh Ghaedi et al., 2015).

Palladium-Catalyzed Asymmetric Allylic Amination

In a groundbreaking study, 1,3-diphenyl-1H-pyrazol-5-amine was used in the palladium-catalyzed asymmetric allylic amination process. The reaction's enantioselectivity and diastereoisomeric forms of Pd-allyl intermediates were explored, contributing significantly to the understanding of steric controls in such reactions (A. Togni et al., 1996).

X-ray Crystal Study and Bioactivities of Pyrazole Derivatives

The synthesis and characterization of pyrazole derivatives, including their X-ray crystallography and potential biological activities, have been extensively studied. This research provides insights into the structural properties and bioactive sites of these compounds (A. Titi et al., 2020).

Synthesis of Highly Functionalized Pyrazolo[3,4-b]pyridines

The compound has been used in l-proline-catalyzed domino reactions for synthesizing N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines. This process highlights the creation of a six-membered ring in a one-pot operation, illustrating a novel synthetic approach (P. Gunasekaran et al., 2014).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound in the environment, the presence of other interacting molecules, and the physiological state of the cells.

properties

IUPAC Name

2-(3,4-dichlorophenyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3/c1-6-4-10(13)15(14-6)7-2-3-8(11)9(12)5-7/h2-5H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPXDQVNWLLCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368512
Record name 1-(3,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine

CAS RN

76606-68-3
Record name 1-(3,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4-Dichlorophenyl hydrazine HCl (50.0 g.) was reacted with 3-amino-2-butene nitrile (18.31 g.) as described in Example XLIII to give 18.7 g. product, mp 110°-112°.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
18.31 g
Type
reactant
Reaction Step One

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